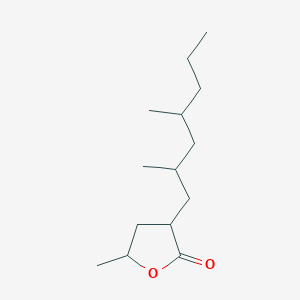
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing one oxygen atom and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,4-dimethylheptanal with 2-methyl-1,3-propanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the oxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated structure.
Substitution: The alkyl groups on the oxolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxolane ring and alkyl substituents play a crucial role in binding to these targets, influencing biological pathways and chemical reactions. The compound’s effects are mediated through specific interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one: shares structural similarities with other oxolanes and branched hydrocarbons.
2,3-Dimethyl-4-propyl-2-heptene: Another branched hydrocarbon with different functional groups and reactivity.
3-Ethyl-4-methylheptane: A branched alkane with a similar carbon skeleton but lacking the oxolane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of the oxolane ring and alkyl substituents, which confer distinct chemical and physical properties. This makes it valuable for various applications and research purposes.
Properties
CAS No. |
110444-32-1 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
3-(2,4-dimethylheptyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C14H26O2/c1-5-6-10(2)7-11(3)8-13-9-12(4)16-14(13)15/h10-13H,5-9H2,1-4H3 |
InChI Key |
MUJKQTHDWQVBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC1CC(OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















